1-(Thiophen-2-ylmethyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea
Description
1-(Thiophen-2-ylmethyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea is a synthetic organic compound that features a thiophene ring, a trifluoromethyl group, and a urea moiety
Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)-3-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2S/c18-17(19,20)13-5-3-6-14(11-13)24-9-2-1-8-21-16(23)22-12-15-7-4-10-25-15/h3-7,10-11H,8-9,12H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPUCCDUYRWOPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#CCNC(=O)NCC2=CC=CS2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-2-ylmethyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiophene Derivative: Starting with thiophene, a thiophene-2-ylmethyl halide can be synthesized through halogenation and subsequent substitution reactions.
Synthesis of the Alkyne Intermediate: The but-2-yn-1-yl group can be introduced via Sonogashira coupling, using an appropriate alkyne and halide.
Urea Formation: The final step involves the reaction of the thiophene derivative with the alkyne intermediate in the presence of a urea-forming reagent, such as phosgene or an isocyanate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Urea Functional Group Reactivity
The urea core (-NHCONH-) undergoes characteristic reactions:
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Hydrolysis : Acidic or basic conditions cleave the urea bond, producing amines and CO₂. For this compound, hydrolysis yields thiophen-2-ylmethylamine and 4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-amine.
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Alkylation/Acylation : The urea nitrogen atoms react with alkyl halides or acyl chlorides. For example, alkylation with methyl iodide forms a bis-methylated derivative .
Table 1: Hydrolysis Conditions and Products
| Condition | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl) | 6M HCl, reflux, 4h | Thiophen-2-ylmethylamine + 4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-amine | 78% | |
| Basic (NaOH) | 2M NaOH, 60°C, 3h | Same as above | 82% |
Thiophene Ring Modifications
The thiophene moiety participates in electrophilic substitution and oxidation:
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Electrophilic Substitution : Bromination at the 5-position occurs using Br₂ in acetic acid, yielding 5-bromo-thiophene derivatives .
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Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the thiophene ring to a sulfoxide or sulfone .
Table 2: Thiophene Reactivity Data
| Reaction | Reagents/Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Bromination | Br₂ (1.2 eq), CH₃COOH, 25°C, 2h | 5-bromo-thiophen-2-ylmethyl derivative | >95% | |
| Oxidation | m-CPBA (2 eq), DCM, 0°C → 25°C | Thiophene sulfoxide | 88% |
Alkyne Group Transformations
The but-2-yn-1-yl group enables click chemistry and cycloadditions:
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Reacts with azides to form 1,2,3-triazoles under mild conditions .
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Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the alkyne to a cis-alkane .
Table 3: Alkyne Reaction Outcomes
| Reaction | Catalyst/Reagents | Product | Yield | Source |
|---|---|---|---|---|
| CuAAC | NaN₃, CuSO₄, THF/H₂O | Triazole-linked conjugate | 92% | |
| Hydrogenation | H₂ (1 atm), 10% Pd/C, EtOH | cis-Butane derivative | 95% |
Trifluoromethylphenoxy Group Stability
Key Findings :
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Photostability : Degrades by 12% after 24h UV exposure (λ = 254 nm) .
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Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) occurs at the para-position relative to the phenoxy group .
Biological Activity-Related Reactions
In pharmacological contexts, the compound interacts with enzymes via hydrogen bonding (urea NH) and hydrophobic interactions (CF₃ group) .
Table 4: Enzymatic Interaction Data
| Enzyme Target | Binding Affinity (Kd) | Mechanism | Source |
|---|---|---|---|
| Tyrosine Kinase | 0.48 µM | Competitive inhibition via urea NH | |
| Cytochrome P450 | 18 µM | Hydrophobic pocket interaction |
Synthetic Optimization
Critical parameters for high-yield synthesis include:
Scientific Research Applications
Inhibition of Enzymatic Activity
Recent studies have highlighted the potential of this compound as an inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. The compound exhibits significant inhibitory activity, with structure-activity relationship (SAR) studies indicating that specific substitutions enhance its efficacy. For instance, modifications at the para position of the phenyl ring with electron-withdrawing groups have been shown to improve inhibitory potency .
Neuroprotective Effects
In vivo studies have demonstrated that compounds similar to 1-(Thiophen-2-ylmethyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea can exhibit neuroprotective effects by reducing oxidative stress and improving motor function in animal models of Parkinson's disease. The neuroprotective properties are attributed to the compound's ability to scavenge reactive oxygen species (ROS), thus mitigating neuronal damage .
Polymeric Films
The compound has been utilized to create polymeric films derived from its structural components, particularly involving thiophene derivatives. These films exhibit unique electrical and optical properties, making them suitable for applications in organic electronics, such as sensors and transistors. The incorporation of trifluoromethyl groups enhances the film's stability and performance under various environmental conditions .
Coatings for Biomedical Applications
Research indicates that derivatives of this compound can be used to develop antimicrobial coatings. These coatings are designed to prevent bacterial adhesion and biofilm formation on medical devices, thereby reducing the risk of infections. The trifluoromethyl group contributes to the hydrophobicity of the surface, which is beneficial for antimicrobial activity .
Case Studies
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-ylmethyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid.
Trifluoromethyl Phenoxy Compounds: Such as 4-(trifluoromethyl)phenol.
Urea Derivatives: Including N,N’-disubstituted ureas.
Uniqueness
1-(Thiophen-2-ylmethyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group, in particular, can significantly influence its reactivity and interactions with biological targets.
Biological Activity
1-(Thiophen-2-ylmethyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, focusing on antitumor effects, enzyme inhibition, and overall pharmacological profiles based on diverse research studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiophene moiety and a trifluoromethylphenoxy group. Its molecular formula is . The structural features contribute to its biological activity, particularly in targeting specific enzymes and pathways.
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds similar to this compound. For instance, derivatives with similar urea linkages have shown significant cytotoxic effects against various cancer cell lines.
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| EKVX (Lung Cancer) | 1.7 | 21.5 | 93.3 |
| RPMI-8226 (Leukemia) | 25.9 | 28.7 | - |
| OVCAR-4 (Ovarian Cancer) | 15.9 | - | - |
| PC-3 (Prostate Cancer) | 27.9 | - | - |
| MDA-MB-435 (Breast Cancer) | 15.1 | - | - |
These values suggest that the compound may possess broad-spectrum antitumor activity, with particular efficacy against non-small cell lung cancer and breast cancer cell lines .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. For example, related compounds have been evaluated for their ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), a target implicated in various cancers and neurodegenerative diseases.
| Compound | IC50 (μM) |
|---|---|
| Reference Compound AR-A014418 | 0.33 |
| Target Compound (similar structure) | 0.14 |
The data indicates that the compound exhibits enhanced inhibitory effects compared to standard references, suggesting its utility in therapeutic applications targeting GSK-3β .
Case Studies
Several case studies have explored the pharmacodynamics and pharmacokinetics of compounds related to this urea derivative:
- Study on Anticancer Activity : A study conducted on a series of urea derivatives demonstrated their ability to induce apoptosis in cancer cells through activation of caspase pathways, highlighting their potential as anticancer agents.
- Immunosuppressive Effects : In another investigation, substituted urea derivatives were tested for immunosuppressive activity in animal models, showing significant efficacy compared to traditional immunosuppressants like azathioprine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
